N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This is achieved through a nucleophilic substitution reaction, where the benzodioxole group is introduced to the quinazoline core.
Attachment of the Methoxyphenyl Group: This step involves the use of a coupling reagent, such as EDCI or DCC, to attach the methoxyphenyl group to the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups.
Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted benzodioxole or methoxyphenyl derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound’s unique structure makes it a subject of interest in the synthesis of novel organic molecules and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes that are critical for cancer cell survival and proliferation . The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- **N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- **N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with benzodioxole and methoxyphenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a therapeutic agent and its versatility in chemical research.
Properties
Molecular Formula |
C29H26N4O7 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H26N4O7/c1-3-12-32-28(36)22-10-5-19(27(35)30-15-18-4-11-24-25(13-18)40-17-39-24)14-23(22)33(29(32)37)16-26(34)31-20-6-8-21(38-2)9-7-20/h3-11,13-14H,1,12,15-17H2,2H3,(H,30,35)(H,31,34) |
InChI Key |
DJVCYLDSJACEBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C |
Origin of Product |
United States |
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